CNI103 Demonstrates 31-Fold Higher Calcineurin Binding Affinity (KD = 16 nM) than the VIVIT Peptide Precursor (KD ≈ 500 nM)
CNI103 binds to the NFAT-docking site of calcineurin with a dissociation constant (KD) of 16 nM, representing a 31-fold improvement in binding affinity compared to the original VIVIT peptide (KD ≈ 500 nM) [1]. This enhancement was achieved through iterative structure-based optimization, including replacement of valine residues with tert-leucine and introduction of a benzoyl cap, yielding a >20-fold improvement in CN-binding affinity relative to the acetylated precursor [1].
| Evidence Dimension | Calcineurin binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 16 nM |
| Comparator Or Baseline | VIVIT peptide: KD ≈ 500 nM |
| Quantified Difference | 31-fold improvement (lower KD indicates higher affinity) |
| Conditions | In vitro fluorescence polarization (FP) competition assay; recombinant calcineurin |
Why This Matters
The 31-fold higher binding affinity of CNI103 compared to VIVIT translates directly to improved in vivo potency and efficacy, reducing the required dose and minimizing off-target exposure.
- [1] Dougherty, P. G.; et al. A Peptidyl Inhibitor that Blocks Calcineurin–NFAT Interaction and Prevents Acute Lung Injury. J. Med. Chem. 2020, 63, 12853–12872. View Source
